1-(3-Trifluoromethylphenyl)imidazole
Overview
Description
1-(3-Trifluoromethylphenyl)imidazole is a chemical compound with the molecular formula C10H7F3N2 and a molecular weight of 212.1712 . It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms at non-adjacent positions. The trifluoromethyl group attached to the phenyl ring enhances the compound’s chemical stability and biological activity.
Mechanism of Action
Target of Action
1-(3-Trifluoromethylphenyl)imidazole, also known as 1-[3-(trifluoromethyl)phenyl]imidazole, is a small molecule that interacts with several targets. One of the primary targets is the Mitogen-activated protein kinase 14 . This kinase plays a crucial role in cellular processes such as proliferation, differentiation, and stress response .
Mode of Action
For instance, its interaction with Mitogen-activated protein kinase 14 could potentially influence the kinase’s activity, thereby affecting the cellular processes it regulates .
Biochemical Pathways
Given its interaction with mitogen-activated protein kinase 14, it is likely to influence pathways regulated by this kinase . These could include pathways involved in cell proliferation, differentiation, and stress response .
Pharmacokinetics
These properties are crucial in determining the compound’s bioavailability and overall pharmacological effect .
Result of Action
The molecular and cellular effects of this compound’s action are likely to be diverse, given its interaction with multiple targets. For instance, its interaction with Mitogen-activated protein kinase 14 could potentially influence cellular processes such as proliferation, differentiation, and stress response .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, factors such as pH, temperature, and the presence of other molecules could affect its stability and interaction with its targets .
Biochemical Analysis
Biochemical Properties
1-(3-Trifluoromethylphenyl)imidazole plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with cytochrome P450 enzymes, which are involved in the metabolism of many drugs. The compound can act as an inhibitor or substrate for these enzymes, affecting their activity and the metabolism of other compounds. Additionally, this compound can form hydrogen bonds and hydrophobic interactions with proteins, influencing their structure and function .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to modulate the activity of certain kinases, which are crucial for cell signaling. This modulation can lead to changes in gene expression, affecting cellular functions such as proliferation, differentiation, and apoptosis. Moreover, this compound can alter metabolic pathways by interacting with enzymes involved in cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can bind to the active sites of enzymes, either inhibiting or activating them. For example, its interaction with cytochrome P450 enzymes can lead to enzyme inhibition, affecting the metabolism of other substrates. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions can result in changes in the expression of specific genes, ultimately affecting cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions. Prolonged exposure to light or heat can lead to its degradation, affecting its efficacy. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with some studies reporting changes in cell viability and function over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as modulating enzyme activity or influencing cellular processes. At high doses, toxic or adverse effects can occur. Studies have reported threshold effects, where the compound’s efficacy plateaus or decreases at higher concentrations. Toxic effects at high doses may include cellular damage, organ toxicity, and adverse behavioral changes in animal models .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. The compound can undergo phase I and phase II metabolic reactions, leading to the formation of metabolites. These metabolites can have different biological activities and may contribute to the overall effects of the compound. Additionally, this compound can affect metabolic flux and metabolite levels, influencing cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its activity. The compound can be transported across cell membranes via specific transporters or passive diffusion. Once inside the cells, it can interact with binding proteins, affecting its localization and accumulation. The distribution of this compound within tissues can influence its efficacy and toxicity, with certain tissues showing higher accumulation levels .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, nucleus, or endoplasmic reticulum, where it can interact with specific biomolecules and exert its effects. The subcellular localization of this compound is crucial for understanding its mechanism of action and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Trifluoromethylphenyl)imidazole can be synthesized through various methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This method is mild and allows for the inclusion of various functional groups . Another method involves the use of 1,2-diketones and urotropine in the presence of ammonium acetate under microwave-assisted conditions .
Industrial Production Methods: Industrial production of this compound typically involves multi-step synthesis processes that ensure high yield and purity. These methods often employ catalysts and optimized reaction conditions to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Trifluoromethylphenyl)imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups onto the phenyl ring .
Scientific Research Applications
1-(3-Trifluoromethylphenyl)imidazole has a wide range of applications in scientific research:
Comparison with Similar Compounds
1-(3-Trifluoromethylphenyl)imidazole can be compared with other trifluoromethyl-substituted imidazoles and related compounds:
Similar Compounds: 1-(4-Trifluoromethylphenyl)imidazole, 1-(2-Trifluoromethylphenyl)imidazole, and 2-Methyl-4-trifluoromethyl-1H-imidazole.
Uniqueness: The position of the trifluoromethyl group on the phenyl ring significantly influences the compound’s chemical properties and biological activity.
Properties
IUPAC Name |
1-[3-(trifluoromethyl)phenyl]imidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2/c11-10(12,13)8-2-1-3-9(6-8)15-5-4-14-7-15/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZVUPVJLOACZIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=CN=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00180018 | |
Record name | 1-(3-Trifluoromethylphenyl)imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00180018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25371-97-5 | |
Record name | 1-(3-Trifluoromethylphenyl)imidazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025371975 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(3-Trifluoromethylphenyl)imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00180018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-[3-(Trifluoromethyl)phenyl]-1H-imidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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